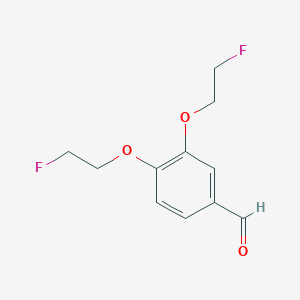
3,4-Bis(2-fluoroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-fluoroethoxy)benzaldehyde, also known as BFEA, is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid and is mainly used in scientific research. BFEA has been found to have several applications in the field of biochemistry and pharmacology.
Scientific Research Applications
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also used as a starting material in the synthesis of novel antitumor agents. It has been found to exhibit cytotoxic activity against various cancer cell lines.
Mechanism Of Action
The exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Biochemical And Physiological Effects
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to induce apoptosis in cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to exhibit anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, 3,4-Bis(2-fluoroethoxy)benzaldehyde has some limitations as well. It is a toxic compound and should be handled with care. In addition, the exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood, which limits its use in some experiments.
Future Directions
There are several future directions for the research on 3,4-Bis(2-fluoroethoxy)benzaldehyde. One possible direction is to investigate the mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde in more detail. Another direction is to synthesize and test novel derivatives of 3,4-Bis(2-fluoroethoxy)benzaldehyde for their cytotoxic activity against cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde can also be tested for its potential as an anti-inflammatory agent. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Conclusion:
3,4-Bis(2-fluoroethoxy)benzaldehyde is a chemical compound that has several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds and has been found to exhibit cytotoxic activity against various cancer cell lines. 3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Synthesis Methods
The synthesis of 3,4-Bis(2-fluoroethoxy)benzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography.
properties
CAS RN |
132838-51-8 |
|---|---|
Product Name |
3,4-Bis(2-fluoroethoxy)benzaldehyde |
Molecular Formula |
C11H12F2O3 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3,4-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |
InChI Key |
FGKNUMLMZVVHKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
synonyms |
3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



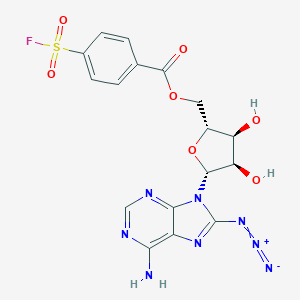
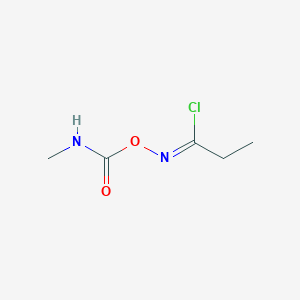
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
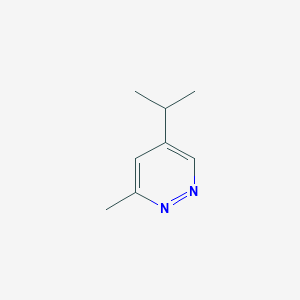
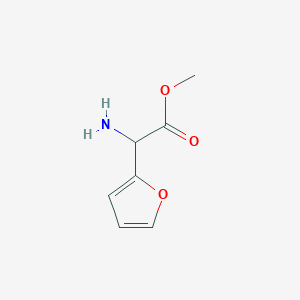
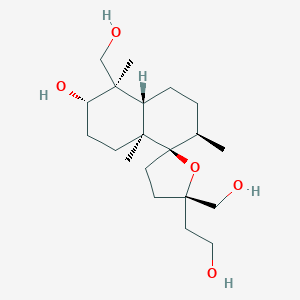
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
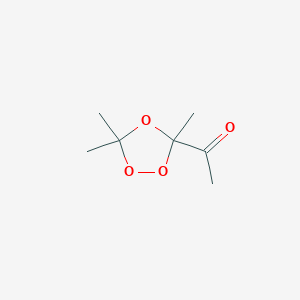
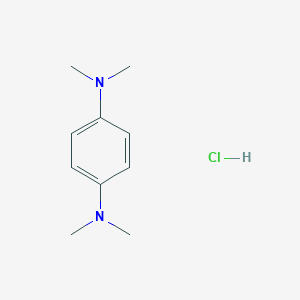
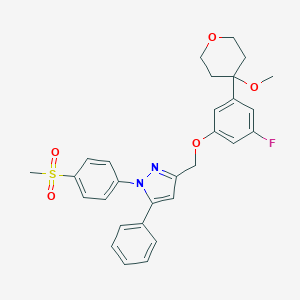
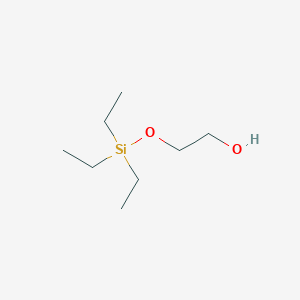
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)